molecular formula C18H17ClN2O3 B2608065 2-(1-(3-chlorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1787879-78-0

2-(1-(3-chlorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2608065
CAS RN: 1787879-78-0
M. Wt: 344.8
InChI Key: RIYQKUBTKJMJMH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an azetidine ring, which is a four-membered cyclic amine, and an isoindole group, which is a polycyclic compound consisting of a benzene ring fused to a pyrrole ring . The presence of a benzoyl group indicates a potential for various chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the azetidine ring, followed by the introduction of the benzoyl and isoindole groups. The exact methods would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The azetidine ring provides a degree of strain to the molecule, which can influence its reactivity. The benzoyl and isoindole groups are aromatic, which contributes to the compound’s stability .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the azetidine, benzoyl, and isoindole groups. The azetidine ring, being strained, would be prone to ring-opening reactions. The benzoyl group could undergo various substitution reactions, while the isoindole group might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, boiling point, and stability would be influenced by the presence and arrangement of the azetidine, benzoyl, and isoindole groups .

Scientific Research Applications

Anti-Tubercular Activity

This compound has garnered interest due to its potential as an anti-tubercular agent. Tuberculosis (TB) remains a major global health concern, and the emergence of drug-resistant strains necessitates the search for novel therapeutic options. Researchers have synthesized and evaluated derivatives of this compound for their activity against Mycobacterium tuberculosis (MTB). Notably, several compounds from this series demonstrated significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM . These findings highlight its promise as a potential TB drug candidate.

Imidazole Derivatives

The compound’s structure contains an imidazole moiety, which is a five-membered heterocyclic ring. Imidazoles exhibit diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers have explored imidazole-containing compounds for their therapeutic potential in various contexts . Further investigations into the specific effects of this compound’s imidazole ring could reveal additional applications.

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use in various areas, such as medicinal chemistry .

properties

IUPAC Name

2-[1-(3-chlorobenzoyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-12-5-3-4-11(8-12)16(22)20-9-13(10-20)21-17(23)14-6-1-2-7-15(14)18(21)24/h1-5,8,13-15H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYQKUBTKJMJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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